(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)
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Overview
Description
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of tetrachloroethane and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) typically involves the reaction of tetrachloroethane with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H2Cl4+2(CH3)3SiCl→(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of ethane followed by silylation with trimethylsilyl chloride. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the tetrachloroethane moiety can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of substituted tetrachloroethane derivatives.
Reduction: Formation of dichloroethane or ethane derivatives.
Oxidation: Formation of silicon dioxide or other oxidized silicon compounds.
Scientific Research Applications
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its reactive chlorine and silicon groups. The compound can undergo hydrolysis, releasing hydrochloric acid and forming silanol groups, which can further react with other molecules. The pathways involved include:
Hydrolysis: Formation of silanol groups.
Substitution: Interaction with nucleophiles leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethane structure but without the trimethylsilane groups.
Trimethylsilyl Chloride: A precursor used in the synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane).
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is unique due to the combination of chlorinated ethane and trimethylsilane groups, which impart distinct chemical reactivity and potential applications. The presence of both chlorine and silicon atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
68222-41-3 |
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Molecular Formula |
C8H18Cl4Si2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
trimethyl-(1,1,2,2-tetrachloro-2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(2,3)7(9,10)8(11,12)14(4,5)6/h1-6H3 |
InChI Key |
XDQFLAQNDHCFRO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C([Si](C)(C)C)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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